4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a tetrafluorophenyl group, and an indenyl ether moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride typically involves multiple steps:
Formation of the Indenyl Ether Moiety: This step involves the reaction of 2,3-dihydro-1H-indene with an appropriate halogenated phenol under basic conditions to form the indenyl ether.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the tetrafluorophenyl halide.
Formation of the Prop-2-enyl Linker: This step involves the formation of a carbon-carbon double bond through a Wittig or Horner-Wadsworth-Emmons reaction.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the morpholine ring onto the prop-2-enyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indenyl ether moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbon-carbon double bond, converting it to a single bond.
Substitution: The tetrafluorophenyl group can undergo nucleophilic aromatic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying protein-ligand interactions due to its unique structure.
Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indenyl ether moiety may interact with hydrophobic pockets, while the tetrafluorophenyl group can form strong interactions with aromatic residues. The morpholine ring may enhance solubility and facilitate binding to polar sites.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]piperidine
- 4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]pyrrolidine
Uniqueness
The presence of the morpholine ring in 4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride distinguishes it from similar compounds, potentially offering unique binding properties and solubility characteristics.
Properties
IUPAC Name |
4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F4NO2.ClH/c23-18-17(5-2-8-27-9-11-28-12-10-27)19(24)21(26)22(20(18)25)29-16-7-6-14-3-1-4-15(14)13-16;/h2,5-7,13H,1,3-4,8-12H2;1H/b5-2+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRHXYGGMVLMHS-DPZBITMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C(=C(C(=C3F)F)C=CCN4CCOCC4)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C(=C(C(=C3F)F)/C=C/CN4CCOCC4)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.